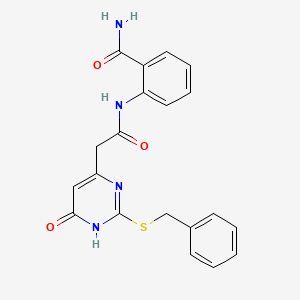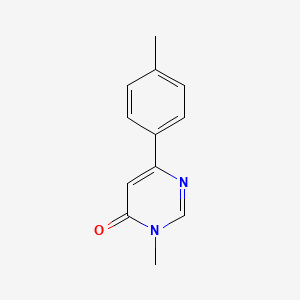
2-(2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 2-(2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide is a benzamide compound.
- It has been studied for its antioxidant, antibacterial, and metal chelating activities.
- The structure includes a benzene ring with an acetamido group and a thioether (benzylthio) attached to it.
Synthesis Analysis
- The compound can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives.
- The structures of synthesized compounds are confirmed using IR, 1H NMR, and 13C NMR spectroscopy.
Molecular Structure Analysis
- The molecular structure includes a benzene ring with an acetamido group and a thioether (benzylthio) attached to it.
- The presence of the thioether group may influence its reactivity and biological properties.
Chemical Reactions Analysis
- The compound can participate in various reactions, including antioxidant and antibacterial activities.
- Some synthesized compounds exhibit effective metal chelate activity.
Physical And Chemical Properties Analysis
- Specific physical and chemical properties are not provided in the available data.
- Experimental characterization would be necessary to determine melting point, solubility, etc.
Aplicaciones Científicas De Investigación
Folate Metabolism and Antifolate Therapeutics
The exploration of derivatives related to 2-(2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide, such as those in the folate metabolism pathway, highlights their potential in enhancing the therapeutic efficacy of classical antifolates. Researchers synthesized rotationally restricted analogues of 5-deazapteroyl-L-glutamate, revealing their substrates' efficiency for folylpolyglutamate synthetase (FPGS), an enzyme crucial in folate metabolism and antifolate therapeutics. These compounds demonstrated significant interactions with FPGS, suggesting their potential in augmenting the potency and selectivity of antifolate drugs (Rosowsky et al., 1999).
Dual Inhibitory Activities on Cancer Enzymes
Another study focused on the synthesis of compounds with a similar structural framework, aiming to inhibit both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes vital in cancer cell proliferation. The research introduced a series of potent dual inhibitors showcasing the structure's conduciveness to inhibiting these crucial enzymes. The compounds derived from this structural class, particularly N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues, demonstrated potent inhibitory activities against human TS and DHFR, indicating their potential as anticancer agents (Gangjee et al., 2008).
Safety And Hazards
- Benzamide is considered hazardous due to acute oral toxicity and germ cell mutagenicity.
- Safety precautions include handling with care, using personal protective equipment, and avoiding ingestion.
Direcciones Futuras
- Research on this compound could explore its potential as an antioxidant, antibacterial agent, or metal chelator.
- Investigating its biological targets and pharmacological effects would be valuable.
Please note that additional experimental studies and literature reviews are needed to fully understand the compound’s properties and potential applications. 🌟
Propiedades
IUPAC Name |
2-[[2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c21-19(27)15-8-4-5-9-16(15)23-17(25)10-14-11-18(26)24-20(22-14)28-12-13-6-2-1-3-7-13/h1-9,11H,10,12H2,(H2,21,27)(H,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEFRVXPOBLUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-3-[4-(4-ethoxybenzoyl)piperazin-1-yl]quinoxalin-2(1H)-one](/img/structure/B2662895.png)
![2-[1-(6-chloropyrazin-2-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2662896.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2662897.png)
![8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2662898.png)

![{4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2662905.png)
![N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2662906.png)
![Ethyl 2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate](/img/structure/B2662908.png)



![6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2662915.png)

![5-Benzyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2662917.png)